molecular formula C6H7ClN2 B2709378 4-Chloro-3,6-dimethylpyridazine CAS No. 68206-05-3

4-Chloro-3,6-dimethylpyridazine

Cat. No.: B2709378
CAS No.: 68206-05-3
M. Wt: 142.59
InChI Key: LUJVEGDCPRBRME-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethylpyridazine is an aromatic heterocyclic compound belonging to the pyridazine family. It contains both chlorine and methyl groups attached to the pyridazine ring, making it a unique and versatile compound in various chemical and biological applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-3,6-dimethyl-pyridazine are not well-studied. Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities

Cellular Effects

The cellular effects of 4-Chloro-3,6-dimethyl-pyridazine are not well-documented. Pyridazine derivatives have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-3,6-dimethyl-pyridazine is not well-understood. Pyridazine derivatives have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,6-dimethylpyridazine typically involves the chlorination of 3,6-dimethyl-pyridazine. One common method includes the reaction of 3,6-dimethyl-pyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dimethylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring .

Scientific Research Applications

4-Chloro-3,6-dimethylpyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-4-methylpyridazine: Similar in structure but with two chlorine atoms instead of one.

    6-Chloro-4-methylpyridazin-3-amine: Contains an amine group instead of a methyl group.

Uniqueness

4-Chloro-3,6-dimethylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-3,6-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVEGDCPRBRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68206-05-3
Record name 4-chloro-3,6-dimethylpyridazine
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